Cas no 103847-15-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- structure](https://de.kuujia.com/scimg/cas/103847-15-0x500.png)
103847-15-0 structure
Produktname:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b
- Benzoicacid, 2,4-dihydroxy-6-methyl-,3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, (2a,2ab,4aa,7b,7aa,7bb)-(+)-
- Melledonal
- Melledonal A
- [(2R,2aS,4aR,7R,7aS,7bR)-3-ormyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- 3-Formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
- DTXSID40908632
- CHEMBL1078143
- [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methyl-benzoate
- CHEBI:169110
- 103847-15-0
-
- Inchi: InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3
- InChI-Schlüssel: BYWJNFQCWYEWHX-UHFFFAOYSA-N
- Lächelt: OC1C=C(C)C(C(OC2CC3(C4C(O)C(C)(C)CC4(C=C(C=O)C23O)O)C)=O)=C(O)C=1
Berechnete Eigenschaften
- Genaue Masse: 432.178
- Monoisotopenmasse: 432.178
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 4
- Komplexität: 822
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 145Ų
Experimentelle Eigenschaften
- Dichte: 1.47
- Siedepunkt: 659.2°C at 760 mmHg
- Flammpunkt: 227.7°C
- Brechungsindex: 1.663
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Verwandte Literatur
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
103847-15-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-) Verwandte Produkte
- 677720-18-2(5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid)
- 1361668-44-1(2'-(Chloromethyl)-2,3,6,4'-tetrachlorobiphenyl)
- 476440-45-6(N-{5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)
- 736117-41-2(4-ethynyl-2-fluorobenzoic acid)
- 1217657-97-0(N-Methyl Duloxetine-d7)
- 216973-68-1(Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid)
- 2580189-05-3(1-{(benzyloxy)carbonylamino}naphthalene-2-carboxylic acid)
- 2172004-79-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}propanoic acid)
- 941993-50-6(2-ethoxy-N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylbenzamide)
- 2229083-01-4(3-(2-tert-butylphenyl)-1,1,1-trifluoropropan-2-amine)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
